molecular formula C17H16O4S2 B14199150 3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol CAS No. 923267-56-5

3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol

Cat. No.: B14199150
CAS No.: 923267-56-5
M. Wt: 348.4 g/mol
InChI Key: HHNNEFZISKYWMI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol is an organic compound characterized by the presence of furan and benzene rings, along with sulfanyl and diol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol typically involves the reaction of furan-2-ylmethyl sulfanyl derivatives with a benzene-1,2-diol precursor. The reaction conditions often include the use of a suitable solvent, such as tetrahydrofuran (THF), and a base, such as sodium hydride (NaH), to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfanyl groups to thiols.

    Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and electrophiles like bromine (Br₂) for substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzene ring.

Scientific Research Applications

3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.

    Biology: Investigated for its potential biological activities, such as antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of advanced materials and chemical processes

Mechanism of Action

The mechanism of action of 3,4-Bis{[(furan-2-yl)methyl]sulfanyl}-5-methylbenzene-1,2-diol involves its interaction with molecular targets and pathways within biological systems. The compound’s sulfanyl and diol groups can participate in redox reactions, influencing cellular processes and signaling pathways. Additionally, the furan and benzene rings can interact with various biomolecules, modulating their activity and function .

Comparison with Similar Compounds

Properties

CAS No.

923267-56-5

Molecular Formula

C17H16O4S2

Molecular Weight

348.4 g/mol

IUPAC Name

3,4-bis(furan-2-ylmethylsulfanyl)-5-methylbenzene-1,2-diol

InChI

InChI=1S/C17H16O4S2/c1-11-8-14(18)15(19)17(23-10-13-5-3-7-21-13)16(11)22-9-12-4-2-6-20-12/h2-8,18-19H,9-10H2,1H3

InChI Key

HHNNEFZISKYWMI-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=C1SCC2=CC=CO2)SCC3=CC=CO3)O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.